![molecular formula C9H16ClNO3 B2397630 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride CAS No. 2225144-57-8](/img/structure/B2397630.png)
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride
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Overview
Description
“8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride” is a compound with the CAS Number: 2225144-57-8 . It has a molecular weight of 221.68 . The compound is in powder form .
Synthesis Analysis
A convenient synthesis of new 8-oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents based on tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . This compound is promising for the production of important biologically active compounds .Molecular Structure Analysis
The IUPAC Name of the compound is 8-oxa-2-azaspiro [4.5]decane-3-carboxylic acid hydrochloride . The Inchi Code is 1S/C9H15NO3.ClH/c11-8 (12)7-5-9 (6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2, (H,11,12);1H .Chemical Reactions Analysis
The compound is intensively studied in reactions with compounds containing pharmacophoric groups . It is used in the synthesis of biologically active compounds and is found within natural compounds .Scientific Research Applications
Synthesis and Structural Analysis
Research has developed methods for synthesizing derivatives related to 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride, showcasing its potential in creating biologically active compounds. For instance, a convenient synthesis route for new 8-oxa-2-azaspiro[4.5]decane derivatives from commercially available reagents has been established, highlighting its promise for producing important biologically active substances (Ogurtsov & Rakitin, 2020). Similarly, the synthesis and crystal structure of 4-(Dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane demonstrates the compound's chiral nature and the cyclohexyl ring adopting a chair conformation (W. Wen, 2002).
Chemical Reactivity and Applications
The compound's enhanced reactivity has been exploited in chemical reactions such as the Castagnoli-Cushman reaction with imines, where cyclic anhydrides like 8-Oxa-1,4-dithiaspiro[4.5]decane-7,9-dione displayed broad substrate scope due to their heightened reactivity (Rashevskii et al., 2020). This underlines the compound's utility in synthesizing novel molecules with potential pharmaceutical applications.
Novel Formation and Synthesis Routes
Another study focused on synthesizing novel formations of 3-methylene-1-oxa-8-heteraspiro[4.5]decan-2-ones, highlighting innovative approaches to creating derivatives of 8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. These efforts further emphasize the versatility and potential of the compound in facilitating the synthesis of complex molecular structures with high purity and yield (Satyamurthy et al., 1984).
Potential in Drug Discovery
Moreover, the compound's spirocyclic nature has been leveraged in drug discovery, where novel spirocycles act as multifunctional modules. This showcases the compound's significance in constructing diverse and structurally complex molecules that could serve as key components in developing new therapeutic agents (Li, Rogers-Evans, & Carreira, 2013).
Mechanism of Action
Target of Action
It’s known that this compound is promising for the production of important biologically active compounds .
Biochemical Pathways
It’s known that the compound is used in the synthesis of biologically active compounds, suggesting it may influence multiple biochemical pathways .
Result of Action
It’s known that the compound is promising for the production of important biologically active compounds .
Safety and Hazards
properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c11-8(12)7-5-9(6-10-7)1-3-13-4-2-9;/h7,10H,1-6H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDMXHNLJJJJRP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxa-2-azaspiro[4.5]decane-3-carboxylic acid hydrochloride |
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